5,8-Dimethoxy-2,2-dimethyl-2h-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-2,2-dimethyl-2h-chromene, also known as DMDM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMDM belongs to the class of coumarins, which are widely distributed in plants and have been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-2h-chromene is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of enzymes involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,8-Dimethoxy-2,2-dimethyl-2h-chromene in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 5,8-Dimethoxy-2,2-dimethyl-2h-chromene, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other compounds.
Synthesemethoden
5,8-Dimethoxy-2,2-dimethyl-2h-chromene can be synthesized using a variety of methods, including the Pechmann condensation reaction, which involves the reaction of a phenol and a β-ketoester in the presence of a catalyst. Other methods include the Knoevenagel reaction and the Wittig reaction.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-2,2-dimethyl-2h-chromene has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.
Eigenschaften
CAS-Nummer |
113949-29-4 |
---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
5,8-dimethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-7-9-10(14-3)5-6-11(15-4)12(9)16-13/h5-8H,1-4H3 |
InChI-Schlüssel |
SZTFORJKIVHMFP-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C=CC(=C2O1)OC)OC)C |
Kanonische SMILES |
CC1(C=CC2=C(C=CC(=C2O1)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.